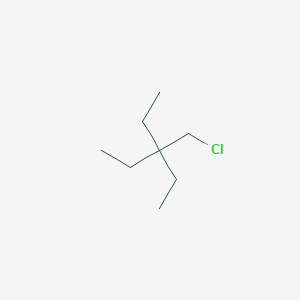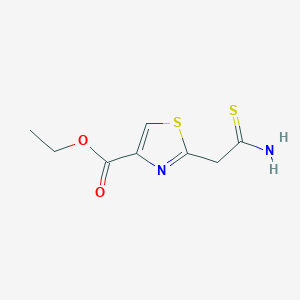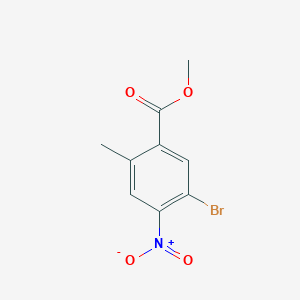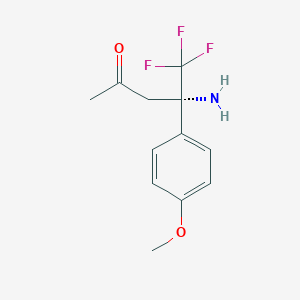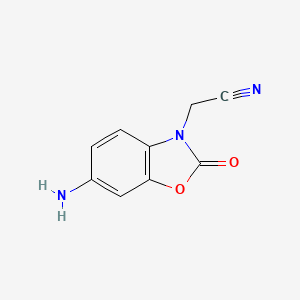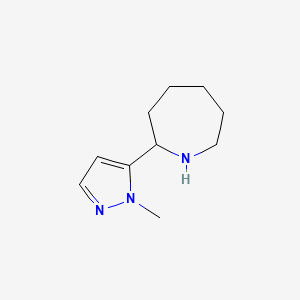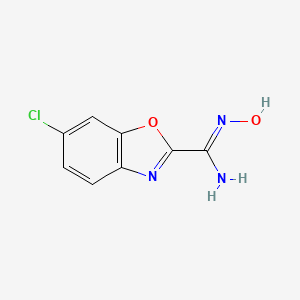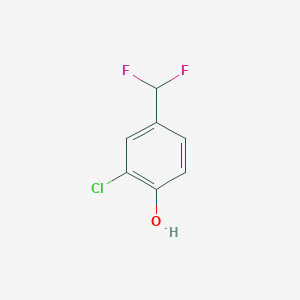
2-Chloro-4-(difluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(difluoromethyl)phenol is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the difluoromethylation of phenol derivatives. This process typically employs difluorocarbene precursors, such as 2-Chloro-2,2-difluoroacetophenone, which react with phenol derivatives in the presence of a base like potassium hydroxide or potassium carbonate . The reaction conditions often include moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of environmentally friendly reagents and catalysts is also a key consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(difluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the difluoromethyl group or other substituents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and reduced derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
2-Chloro-4-(difluoromethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: The compound is utilized in the production of agrochemicals, coatings, and specialty materials .
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(difluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The chloro group may also contribute to the compound’s reactivity and stability, allowing it to participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: A difluorocarbene precursor used in similar difluoromethylation reactions.
4-Chloro-3-(trifluoromethyl)phenol: Another phenol derivative with a trifluoromethyl group, used in various chemical and pharmaceutical applications.
Uniqueness
2-Chloro-4-(difluoromethyl)phenol is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C7H5ClF2O |
|---|---|
Poids moléculaire |
178.56 g/mol |
Nom IUPAC |
2-chloro-4-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H |
Clé InChI |
UEOOTEHJIAJGLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



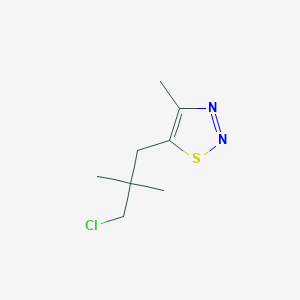
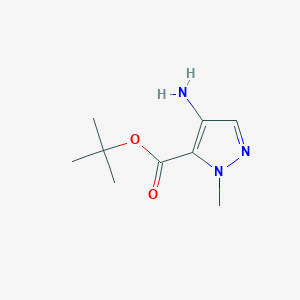
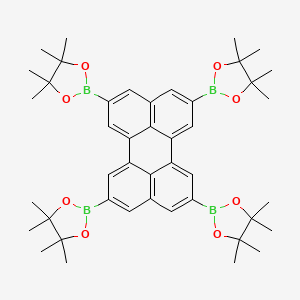

![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
